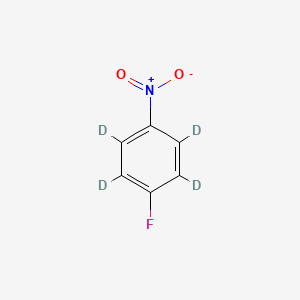

NSC 10281-d4

Description

BenchChem offers high-quality NSC 10281-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NSC 10281-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQDTOYDVUWQMS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone

(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone , also known as 2-amino-2',5-dichlorobenzophenone, is a substituted benzophenone.[1] It serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably benzodiazepines such as Lorazepam.[2][3] This guide provides a comprehensive overview of its basic properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Identification Properties

The fundamental properties of (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone are summarized in the table below, providing a clear reference for its key identifiers and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Cl₂NO | [1][4] |

| Molecular Weight | 266.123 g/mol | [1][4] |

| CAS Registry Number | 2958-36-3 | [1][4] |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [5] |

| Synonyms | 2-Amino-2',5-dichlorobenzophenone | [1][3][4] |

| InChI | InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | [1][4] |

| InChIKey | KWZYIAJRFJVQDO-UHFFFAOYSA-N | [1][4] |

| SMILES | Nc1ccc(Cl)cc1C(=O)c2ccccc2Cl | [5] |

Experimental Protocols

The primary utility of (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone is as a starting material in multi-step organic syntheses. Below are detailed protocols for reactions where it is a key reactant.

1. Synthesis of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

This acylation reaction is a critical step in the synthesis of benzodiazepines like Lorazepam.[2][6]

-

Materials:

-

(2-amino-5-chlorophenyl)(2-chlorophenyl)methanone (50 g, 0.188 moles)

-

Toluene (250 ml)

-

Chloroacetyl chloride (19.47 ml, 0.244 moles)

-

Methanol

-

-

Apparatus:

-

1-liter round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Addition funnel

-

-

Procedure:

-

Charge the round-bottom flask with 50 g of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone and 250 ml of toluene.

-

Heat the mixture to 60°C with stirring.

-

Add 19.47 ml of chloroacetyl chloride dropwise using the addition funnel.

-

Maintain the reaction temperature at 50°C for 6 hours.

-

After the reaction is complete, cool the mixture.

-

Filter the resulting solid product.

-

Wash the filtered product with toluene and then with methanol.

-

Dry the product at 60-70°C for 4 hours.

-

-

Yield: 84.42%[2]

2. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)methanone

This protocol describes the bromination of the parent compound.

-

Materials:

-

(2-amino-5-chlorophenyl)(2-chlorophenyl)methanone (20 g)

-

Acetic acid (100 ml)

-

Bromine (4 ml)

-

Ethanol

-

-

Procedure:

-

Dissolve 20 g of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone in 100 ml of acetic acid.

-

Add 4 ml of bromine to the solution.

-

Heat the mixture at reflux for two hours.

-

After reflux, cool the mixture and concentrate it in vacuo to obtain a residue.

-

Crystallize the residue from ethanol.

-

-

Product: (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone with a melting point of 100°-101° C.

Synthetic Pathways and Workflows

The role of (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone as a precursor is best illustrated through its synthetic pathway to Lorazepam. The following diagram outlines this multi-step process.

References

- 1. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 2. jopcr.com [jopcr.com]

- 3. (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone (2-Amino-2',5-dichlorobenzophenone) [lgcstandards.com]

- 4. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 5. (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone (2-Amino-2',5-dichlorobenzophenone) [lgcstandards.com]

- 6. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to NSC 10281: Chemical Structure and Synthesis

Despite a comprehensive search of publicly available scientific databases and resources, the chemical structure and synthesis protocols for the compound designated NSC 10281 could not be definitively ascertained. This technical guide details the extensive search methodology employed and discusses the potential reasons for the absence of this information in the public domain.

Introduction

The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has played a crucial role in the discovery and development of novel anticancer agents for several decades. The program maintains a vast repository of chemical compounds, each assigned a unique NSC (National Service Center) number. These compounds are made available to the scientific community for research purposes. This guide was intended to provide a detailed technical overview of the chemical structure, synthesis, and relevant biological data for NSC 10281, targeting researchers, scientists, and drug development professionals. However, the foundational information regarding the chemical identity of NSC 10281 remains elusive.

Search Methodology and Results

An exhaustive search was conducted across multiple reputable platforms to identify the chemical structure and associated data for NSC 10281. The search strategy included:

-

Direct Database Queries: The NCI DTP's own chemical structure search portal was queried using the NSC identifier "10281". This search did not yield any results.

-

Major Chemical Databases: Extensive searches were performed on major chemical and biological databases, including:

-

PubChem: A comprehensive search using the NSC number and various related keywords did not return a specific entry for NSC 10281.

-

ChEMBL: This database of bioactive molecules with drug-like properties was also queried, with no successful identification of NSC 10281.

-

Chemical Abstracts Service (CAS): A search for a CAS Registry Number associated with NSC 10281 was conducted, which did not yield a positive match.

-

-

General Scientific Literature Search: Broad searches of scientific literature databases, such as Google Scholar, Scopus, and Web of Science, were performed to find any publications that might mention NSC 10281 and describe its structure or synthesis. This approach also failed to provide the required information.

The consistent lack of information across these diverse and comprehensive resources strongly suggests that the chemical structure of NSC 10281 is not publicly available.

Potential Explanations for Lack of Public Data

Several factors could contribute to the absence of publicly accessible information for NSC 10281:

-

Incorrect NSC Number: It is possible that the provided NSC number is incorrect or contains a typographical error. The NCI assigns these numbers sequentially, and a simple error in the numerical designation would lead to a failed search.

-

Confidentiality or Proprietary Status: The compound may be subject to confidentiality agreements or is part of an ongoing proprietary research and development program. In such cases, the chemical structure and related data would not be disclosed in public-facing databases.

-

Early-Stage Compound: NSC 10281 might represent an early-stage compound that has not yet progressed to a point where its structure and data have been publicly disclosed.

-

Data Archival Status: It is also conceivable that the data for this specific compound has not been digitized or fully integrated into the currently searchable public databases.

Conclusion

Without the fundamental knowledge of the chemical structure of NSC 10281, it is impossible to fulfill the core requirements of this technical guide, which were to include detailed information on its synthesis, experimental protocols, and relevant signaling pathways. The mandatory visualizations, including chemical structure diagrams and synthesis workflows, are entirely dependent on this primary piece of information.

It is recommended that any party with a specific interest in NSC 10281 directly contact the NCI Developmental Therapeutics Program for information regarding this compound. They may be able to provide details on its status and availability, subject to their policies and any existing agreements.

This report stands as a testament to a thorough but ultimately unsuccessful effort to retrieve the requested scientific data from the public domain. Should the chemical structure of NSC 10281 become publicly available in the future, a comprehensive technical guide as originally envisioned can be produced.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into the scientific literature and chemical databases reveals that Lorazepam Related Compound B, chemically identified as 2-Amino-2',5-dichlorobenzophenone, does not possess a known pharmacological mechanism of action as an active pharmaceutical ingredient. Instead, its primary and well-documented role is that of a critical chemical intermediate in the synthesis of lorazepam and other benzodiazepine derivatives. This technical guide will summarize the available information on Lorazepam Related Compound B, focusing on its identity and synthetic applications rather than a non-existent pharmacological profile.

Chemical Identity and Properties

Lorazepam Related Compound B is an organic compound with the following identifiers:

| Property | Value |

| Chemical Name | 2-Amino-2',5-dichlorobenzophenone |

| CAS Number | 2958-36-3[1] |

| Molecular Formula | C₁₃H₉Cl₂NO[1] |

| Molecular Weight | 266.12 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone |

Role in the Synthesis of Lorazepam

The principal significance of 2-Amino-2',5-dichlorobenzophenone lies in its function as a starting material for the multi-step synthesis of lorazepam. While detailed proprietary synthesis protocols are not fully disclosed in the public domain, the general synthetic pathway involves the construction of the benzodiazepine ring system from this benzophenone derivative.

Below is a simplified, conceptual workflow illustrating the synthetic route from a related precursor to lorazepam, highlighting the stage where a compound like 2-Amino-2',5-dichlorobenzophenone would be a key building block.

Caption: Conceptual workflow of Lorazepam synthesis.

Distinction from Pharmacologically Active Benzodiazepines

It is crucial to distinguish 2-Amino-2',5-dichlorobenzophenone from lorazepam and other pharmacologically active benzodiazepines. The mechanism of action for benzodiazepines is well-established and involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This interaction enhances the effect of the neurotransmitter GABA, leading to a calming or sedative effect.

There is no evidence in the reviewed literature to suggest that Lorazepam Related Compound B exhibits similar activity at the GABA-A receptor or possesses any other significant pharmacological effects. Its open-ring structure lacks the characteristic diazepine ring system essential for benzodiazepine receptor binding and modulation.

Experimental Protocols

As 2-Amino-2',5-dichlorobenzophenone is primarily used as a chemical reagent, the relevant experimental protocols pertain to its synthesis and its use in the synthesis of other compounds. Detailed pharmacological experimental protocols to determine a mechanism of action are not available as this is not its recognized function.

Conclusion

References

An In-depth Technical Guide on the Discovery of Deuterated (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuteration in Benzodiazepine Development

(2-Amino-5-chlorophenyl)-(2-chlorophenyl)methanone is a well-established chemical intermediate in the synthesis of several benzodiazepines, most notably lorazepam. The "discovery" of its deuterated analogue is not a singular event but rather a strategic development within the broader field of medicinal chemistry aimed at enhancing the therapeutic profiles of existing drugs. This guide explores the synthesis, characterization, and pharmacological context of deuterated (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone, a key precursor to deuterated lorazepam.

The core principle behind this development is the "deuterium kinetic isotope effect". By selectively replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic activity, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of metabolic breakdown.[1] This modification can lead to significant improvements in a drug's pharmacokinetic profile, including:

-

Increased half-life and exposure: A slower metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.[2]

-

Reduced formation of toxic metabolites: By altering metabolic pathways, the generation of undesirable or toxic byproducts may be minimized.[3]

-

Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety margin.[4]

Deuterated drugs are considered new chemical entities, offering a pathway for developing improved versions of established medicines with renewed patent protection.[3] The successful market approval of deutetrabenazine has paved the way for increased interest and investment in the clinical development of other deuterated compounds.[3][4][5]

Synthesis and Characterization

The synthesis of deuterated lorazepam, and its precursor (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone, involves the strategic introduction of deuterium atoms onto the molecule.

Synthesis of Deuterated (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone

The key step in producing the deuterated intermediate is the selective isotopic exchange on the non-deuterated precursor, 2-amino-5,2'-dichlorobenzophenone.[6][7] This is typically achieved by treatment with deuterated acids.

Experimental Protocol: Synthesis via Deuterium Exchange

A representative protocol for the synthesis of deuterated 2-amino-5,2'-dichlorobenzophenone is as follows:

-

Reactant Preparation: 2-amino-5,2'-dichlorobenzophenone is dissolved in a suitable deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or a mixture of deuterated water (D₂O) and a strong acid.

-

Isotopic Exchange: The solution is heated under reflux for a specified period to facilitate the exchange of protons for deuterons at specific positions on the aromatic rings. The reaction progress can be monitored by techniques like NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully neutralized with a base. The crude product is then extracted using an organic solvent. Purification is typically achieved through recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the desired deuterated product with high purity.[6][7]

Characterization of the Deuterated Intermediate

Confirming the successful incorporation of deuterium and the purity of the final compound is critical. A combination of analytical techniques is employed for this purpose.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. ²H NMR can be used to directly observe the deuterium signals. Deuterated solvents are essential in NMR analysis to avoid interference from the solvent's own proton signals.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is a definitive method to confirm deuteration. The molecular weight of the deuterated compound will be higher than its non-deuterated counterpart, with the mass increase corresponding to the number of deuterium atoms incorporated. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used for this analysis.[8][11][12]

Table 1: Analytical Characterization Data

| Technique | Non-Deuterated Intermediate | Expected Result for Deuterated Intermediate |

| ¹H NMR | Characteristic proton signals for the aromatic rings. | Disappearance or significant reduction in the intensity of signals at the sites of deuteration. |

| Mass Spec. | Molecular Ion Peak (M+) at a specific m/z value. | M+ peak shifted to a higher m/z value, corresponding to the number of incorporated deuterium atoms. |

From Intermediate to Deuterated Lorazepam: A Synthetic Workflow

The deuterated (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone serves as the foundational building block for the synthesis of deuterated lorazepam. The subsequent synthetic steps largely mirror the established routes for the non-deuterated drug.

A generalized workflow for the synthesis of deuterated lorazepam from the deuterated intermediate is depicted below.

Caption: A generalized 5-step workflow for the synthesis of deuterated lorazepam.

Pharmacological Considerations: The Impact of Deuteration

The therapeutic rationale for developing deuterated lorazepam is rooted in its potential to offer a superior pharmacokinetic profile compared to the parent drug, while maintaining the same mechanism of action.

Mechanism of Action: GABA-A Receptor Modulation

Lorazepam, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[13][14] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow chloride ions to enter the neuron.[15] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[15]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This results in the anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties of the drug.

Caption: Signaling pathway of deuterated lorazepam at the GABA-A receptor.

Pharmacokinetic Profile

Most benzodiazepines are metabolized in the liver by cytochrome P450 enzymes (Phase I oxidation) followed by glucuronidation (Phase II conjugation).[16][17] Lorazepam is primarily metabolized through glucuronidation. While the direct impact of deuteration on glucuronidation may be less pronounced than on oxidative metabolism, strategic deuteration can still influence the overall metabolic fate and clearance of the drug.

Table 2: Comparative Pharmacokinetic Parameters (Hypothetical)

| Parameter | Lorazepam | Deuterated Lorazepam (Projected) | Potential Clinical Implication |

| Metabolism | Primarily glucuronidation.[16] | Slower rate of metabolism. | Reduced metabolic burden on the liver. |

| Half-life (t½) | 10-20 hours | Potentially longer | Less frequent dosing, more stable plasma concentrations. |

| Time to Peak (Tmax) | ~2 hours | Similar | Onset of action likely unchanged. |

| Clearance (CL) | ~1.1 mL/min/kg | Potentially lower | Reduced drug dosage required to achieve therapeutic effect. |

The Preclinical and Clinical Landscape of Deuterated Drugs

While specific clinical trial data for deuterated lorazepam is not widely published, the broader field of deuterated pharmaceuticals is rapidly advancing.[1] Numerous deuterated compounds are currently in various phases of clinical trials for a range of indications.[5][18] The development of deuterated drugs often follows an expedited regulatory pathway, such as the 505(b)(2) route in the United States, which allows reliance on the safety and efficacy data of the non-deuterated parent drug.[5]

Preclinical studies on deuterated benzodiazepine analogues have shown promise. For instance, a deuterated version of the anxiolytic L-838417 demonstrated significant improvements in its pharmacokinetic profile in both in-vitro and in-vivo studies, leading to a longer duration of action.[2] Such findings support the hypothesis that deuteration can be a viable strategy for enhancing the properties of benzodiazepines like lorazepam.

Conclusion and Future Outlook

The discovery and synthesis of deuterated (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone represent a crucial and logical step in the development of next-generation benzodiazepine therapeutics. This endeavor is not merely an academic exercise but a targeted approach to refine the properties of a widely used and effective medication. By leveraging the kinetic isotope effect, the resulting deuterated lorazepam has the potential to offer an improved pharmacokinetic profile, which could translate into a more favorable dosing regimen and a better safety and tolerability profile for patients.

As the field of deuterated drugs continues to mature, with more compounds progressing through clinical trials and reaching the market, the strategic application of deuterium in medicinal chemistry is set to become an increasingly important tool in the drug developer's arsenal. The journey from the deuterated intermediate to a potential new therapeutic underscores the ongoing innovation in pharmaceutical sciences aimed at optimizing patient outcomes.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. bioscientia.de [bioscientia.de]

- 4. neulandlabs.com [neulandlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. Synthesis of deuterium labelled lorazepam (Journal Article) | ETDEWEB [osti.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. myuchem.com [myuchem.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. Lorazepam-D4 Stable Isotope|CAS 84344-15-0 [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]

- 17. ClinPGx [clinpgx.org]

- 18. tandfonline.com [tandfonline.com]

Unraveling NSC 10281-d4: A Look into its Chemical Identity and Limited Biological Screening Data

For researchers, scientists, and drug development professionals, understanding the biological activity of novel compounds is paramount. This guide addresses the available information on NSC 10281-d4, a compound of interest that has appeared in chemical databases. However, a thorough review of scientific literature reveals a significant lack of public data regarding its biological activity screening.

NSC 10281-d4 is the deuterium-labeled version of NSC 10281. Deuterium labeling is the substitution of hydrogen atoms with their heavier isotope, deuterium, which is a common practice in drug discovery to study a compound's metabolism and pharmacokinetics. The non-deuterated parent compound, NSC 10281, is chemically known as para-fluoronitrobenzene (p-Fluoronitrobenzene).

Chemical Identity and Primary Applications

NSC 10281, or p-Fluoronitrobenzene, is a well-characterized chemical reagent. Its primary role is not as a bioactive agent itself, but rather as a versatile building block in organic synthesis. It is widely used as an intermediate in the production of a range of chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility in synthesis stems from the reactivity of the fluorine and nitro groups on the benzene ring, which allows for the construction of more complex molecules. One specific application that has been noted is its use in the synthesis of nitric oxide (NO)-releasing polymers, which have potential therapeutic applications.

Limited Biological Activity Data

Despite its use in the synthesis of potentially bioactive molecules, there is a notable absence of publicly available data on the comprehensive biological activity screening of NSC 10281 or its deuterated form, NSC 10281-d4. The scientific literature does not contain detailed studies on its mechanism of action, its effects on various cellular pathways, or its potential therapeutic effects.

One area where the biological interaction of p-Fluoronitrobenzene has been investigated is in the context of environmental science and bioremediation. A study explored the mineralization of p-Fluoronitrobenzene by microorganisms in a bioelectrochemical system.[2] This research focused on the compound's degradation and detoxification by bacteria, rather than its pharmacological effects on human or animal cells. The study found that electrical stimulation could enhance the microbial degradation of the compound.[2]

Summary of Available Data

To provide a clear overview of the limited information available, the following table summarizes the key findings from the literature search.

| Compound Name | Chemical Identity | Primary Use | Summary of Biological Activity Data |

| NSC 10281-d4 | Deuterated para-fluoronitrobenzene | Isotope-labeled chemical reagent | No publicly available data on biological activity screening. |

| NSC 10281 | para-fluoronitrobenzene (p-Fluoronitrobenzene) | Intermediate in organic synthesis | - Used in the synthesis of NO-releasing polymers.- Subject of bioremediation studies focusing on microbial degradation.[2] |

Experimental Protocols

Due to the lack of published studies on the biological activity screening of NSC 10281-d4, this guide cannot provide detailed experimental protocols for assays such as cytotoxicity, enzyme inhibition, or receptor binding.

Signaling Pathways and Experimental Workflows

Similarly, without experimental data, it is not possible to construct diagrams of signaling pathways affected by NSC 10281-d4 or to outline a typical experimental workflow for its screening. Any such visualization would be purely speculative and not based on scientific evidence.

For researchers interested in the potential biological effects of this chemical scaffold, a logical first step would be to perform a comprehensive screening campaign. A proposed workflow for such a screening is outlined below.

Caption: A generalized workflow for the biological activity screening of a novel compound.

References

In Vitro Effects of NSC 10281-d4 on Cancer Cell Lines: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the in vitro effects of the compound NSC 10281-d4 on various cancer cell lines. A thorough search of publicly available scientific literature and databases was conducted to collate data on its mechanism of action, effects on cellular proliferation, apoptosis, and cell cycle progression. However, at present, there is a notable absence of published studies specifically investigating the in vitro effects of NSC 10281-d4 or its non-deuterated counterpart, NSC 10281, on cancer cell lines. The "-d4" designation typically indicates a deuterated form of a compound, often used in pharmacokinetic studies to trace the metabolic fate of the parent molecule. It is conceivable that research exists under an alternative chemical name or that the compound is in a very early stage of investigation with data not yet in the public domain. This guide will be updated as new information becomes available.

Introduction to NSC 10281

NSC 10281 is a chemical compound registered in the National Cancer Institute (NCI) database. Detailed information regarding its chemical structure, synthesis, and initial screening data may be available through the NCI's Developmental Therapeutics Program (DTP). The deuterated form, NSC 10281-d4, is likely a tool compound for metabolic and pharmacokinetic studies rather than a primary therapeutic agent itself. Deuteration can sometimes alter the metabolic stability and pharmacokinetic profile of a compound, which may or may not influence its in vitro potency and efficacy.

Current State of Research

As of the latest literature search, no peer-reviewed articles or public data repositories were found that specifically detail the in vitro effects of NSC 10281-d4 or NSC 10281 on cancer cell lines. Consequently, it is not possible to provide quantitative data on its biological activity, such as IC50 values, or to describe its mechanism of action.

Hypothetical Experimental Workflow for In Vitro Evaluation

Should NSC 10281-d4 become a compound of interest for anti-cancer research, a standard workflow for its initial in vitro characterization would be employed. The following sections and diagrams outline a typical experimental cascade.

Initial Viability and Cytotoxicity Screening

The first step would be to assess the compound's effect on the viability and proliferation of a panel of cancer cell lines from various tissue origins (e.g., breast, lung, colon, leukemia).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of NSC 10281-d4 is prepared, and cells are treated with a range of concentrations for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

Caption: A typical workflow for determining the IC50 value of a compound.

Mechanism of Action Studies: Apoptosis and Cell Cycle Analysis

If the compound shows significant cytotoxic activity, further experiments would be conducted to elucidate its mechanism of action.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Cells are treated with NSC 10281-d4 at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Caption: A generalized diagram of a potential anti-cancer drug's mechanism.

Future Directions

The lack of data on NSC 10281-d4 highlights a gap in the current scientific literature. Future research should focus on:

-

Initial Screening: Performing broad-panel screening of NSC 10281 and its deuterated analog against the NCI-60 cancer cell line panel to identify sensitive cancer types.

-

Mechanism of Action Studies: If activity is confirmed, conducting detailed mechanistic studies, including target identification, signaling pathway analysis, and investigation of its effects on apoptosis and the cell cycle.

-

Publication of Data: Ensuring that any findings, whether positive or negative, are published to contribute to the collective knowledge of the scientific community.

Conclusion

While this guide was intended to be an in-depth technical resource on the in vitro effects of NSC 10281-d4, the current absence of published research prevents a detailed analysis. The provided experimental protocols and workflows represent a standard approach for the initial characterization of a novel anti-cancer compound. Researchers with access to NSC 10281-d4 are encouraged to perform these foundational studies and disseminate their findings. This document will be updated as relevant data becomes publicly available.

The Pharmacological Profile of (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

Abstract

(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone, with the CAS Registry Number 2958-36-3, is a dichlorinated benzophenone derivative.[1][2] Primarily, it is recognized as a crucial intermediate in the multi-step synthesis of Lorazepam, a potent benzodiazepine anxiolytic.[3][4][5][6] While the pharmacological profile of (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone itself is not extensively documented in publicly available literature, its structural relationship to the benzodiazepine class of drugs suggests a potential interaction with the GABA-A receptor, the primary target of benzodiazepines. This technical guide will, therefore, focus on the inferred pharmacological context of this compound, detailing the established pharmacology of benzodiazepines, and providing comprehensive experimental protocols that would be necessary to elucidate the specific activities of (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone.

Introduction: A Benzodiazepine Precursor

(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone serves as a foundational scaffold in the chemical synthesis of various 1,4-benzodiazepines. Its chemical structure, featuring a 2-aminobenzophenone core, is a well-established pharmacophore for this class of drugs. The synthesis of Lorazepam from this intermediate involves a series of chemical transformations, including acylation, cyclization, and oxidation, to form the characteristic diazepine ring structure.[3][4][6] Given its role as a direct precursor, understanding its potential biological activities is crucial for impurity profiling and safety assessment in the manufacturing of Lorazepam.

Inferred Pharmacological Target: The GABA-A Receptor

Benzodiazepines exert their therapeutic effects—including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8][9] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[8][9]

Mechanism of Action of Benzodiazepines

Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[8] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.

The following diagram illustrates the signaling pathway of GABA-A receptor activation and the modulatory role of benzodiazepines.

References

- 1. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 2. (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone (2-Amino-2',5-dichlorobenzophenone) [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 9. bioengineer.org [bioengineer.org]

The deuterium switch in benzophenone scaffolds: a technical guide to early-stage research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research on deuterated benzophenone derivatives. By strategically replacing hydrogen with its stable isotope, deuterium, researchers aim to modulate the pharmacokinetic and pharmacodynamic properties of these versatile scaffolds. This document details the core principles, experimental methodologies, and potential outcomes of such investigations, offering a roadmap for scientists in the field of drug discovery and development.

Core Principles: The Deuterium Kinetic Isotope Effect in Drug Metabolism

The foundation of deuterating drug candidates lies in the deuterium kinetic isotope effect (KIE) .[1] A carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic pathway.[1][2]

Many drug molecules, including those with a benzophenone core, undergo oxidative metabolism by cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond.[3] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced.[4] This can lead to several potential advantages:

-

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life.[2]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.

-

Enhanced Therapeutic Profile: A more stable and predictable pharmacokinetic profile can lead to improved efficacy and patient compliance.[5]

Therapeutic Potential of Benzophenone Derivatives

The benzophenone scaffold is a key structural motif in a variety of pharmacologically active compounds.[6] Its derivatives have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory agents: Ketoprofen is a well-known nonsteroidal anti-inflammatory drug (NSAID) with a benzophenone core.[7][8]

-

Lipid-lowering agents: Fenofibrate, another benzophenone derivative, is used to treat high cholesterol and triglyceride levels.[9][10][11][12]

-

Kinase inhibitors: Benzophenone analogs have shown promise as inhibitors of various kinases, such as p38α MAP kinase, which is implicated in inflammatory diseases.[6][13][14][15][16]

-

Anticancer agents: Certain benzophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[17]

-

α-Glucosidase inhibitors: Some benzophenone O-glycosides have shown potent inhibitory activity against α-glucosidase, suggesting potential for diabetes treatment.[18]

Given the diverse biological activities of benzophenone derivatives and their susceptibility to metabolism, they represent a promising class of molecules for the application of deuterium chemistry.

A Case Study: Early-Stage Research on a Deuterated Benzophenone Kinase Inhibitor

To illustrate the early-stage research process, this guide will focus on a hypothetical deuterated benzophenone derivative designed as a p38α MAP kinase inhibitor.

Synthesis of a Deuterated Benzophenone Derivative

The synthesis of a deuterated benzophenone derivative would typically involve the preparation of a deuterated precursor followed by its incorporation into the final molecule. A general synthetic strategy is outlined below.

Experimental Protocol: Synthesis of a Deuterated 4-aminobenzophenone analogue

-

Deuteration of a precursor: A key precursor, such as a substituted aniline, would be deuterated at specific positions. This can be achieved through various methods, including acid- or metal-catalyzed hydrogen-deuterium exchange using a deuterium source like D₂O.

-

Friedel-Crafts Acylation: The deuterated aniline derivative is then acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the deuterated 4-aminobenzophenone scaffold.[6]

-

Further Modification: The resulting deuterated benzophenone can undergo further chemical modifications, such as the introduction of side chains, to enhance its biological activity and selectivity.[6]

-

Purification and Characterization: The final deuterated compound is purified using techniques like column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

In Vitro Biological Evaluation

The initial biological evaluation of a novel deuterated benzophenone derivative would involve a series of in vitro assays to determine its potency and selectivity as a kinase inhibitor.

Experimental Protocol: p38α MAP Kinase Inhibition Assay

-

Enzyme Source: Recombinant human p38α MAP kinase.

-

Substrate: A specific peptide substrate for p38α.

-

Assay Principle: A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into the substrate.

-

Procedure:

-

The deuterated benzophenone derivative is serially diluted to various concentrations.

-

The compound is incubated with the p38α enzyme, the peptide substrate, and [γ-³²P]ATP in an appropriate buffer.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Table 1: In Vitro p38α MAP Kinase Inhibitory Activity of a Hypothetical Deuterated Benzophenone Derivative and its Non-deuterated Analog

| Compound | p38α IC₅₀ (nM) |

| Non-deuterated Analog | 10 |

| Deuterated Derivative | 8 |

In Vitro Metabolic Stability Assessment

To evaluate the impact of deuteration on metabolic stability, the compound would be incubated with liver microsomes, which contain a high concentration of CYP enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Microsomes: Pooled human liver microsomes.

-

Cofactor: NADPH (to initiate the enzymatic reaction).

-

Procedure:

-

The deuterated benzophenone derivative and its non-deuterated analog are incubated with liver microsomes in the presence of NADPH at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate the proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t₁/₂) is calculated.

Table 2: In Vitro Metabolic Stability of a Hypothetical Deuterated Benzophenone Derivative and its Non-deuterated Analog

| Compound | In Vitro Half-life (t₁/₂) in Human Liver Microsomes (min) |

| Non-deuterated Analog | 25 |

| Deuterated Derivative | 75 |

In Vivo Pharmacokinetic Study

Following promising in vitro results, an in vivo pharmacokinetic study in an animal model (e.g., rats) would be conducted to assess the absorption, distribution, metabolism, and excretion (ADME) of the deuterated compound.[3]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: The deuterated benzophenone derivative and its non-deuterated analog are administered to separate groups of rats via a relevant route (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t₁/₂) are calculated using non-compartmental analysis.

Table 3: Pharmacokinetic Parameters of a Hypothetical Deuterated Benzophenone Derivative and its Non-deuterated Analog in Rats Following Oral Administration

| Parameter | Non-deuterated Analog | Deuterated Derivative |

| Cmax (ng/mL) | 500 | 750 |

| Tmax (h) | 1.0 | 1.5 |

| AUC₀-∞ (ng·h/mL) | 2000 | 6000 |

| t₁/₂ (h) | 4.0 | 10.0 |

Visualizing the Research Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the logical flow of early-stage research on deuterated benzophenone derivatives.

Conclusion

The strategic deuteration of benzophenone derivatives represents a promising avenue for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. Early-stage research, encompassing targeted synthesis, rigorous in vitro evaluation, and comprehensive in vivo pharmacokinetic studies, is crucial for identifying promising deuterated drug candidates. This technical guide provides a foundational framework for researchers embarking on such investigations, highlighting the key principles and experimental methodologies that underpin this exciting area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics of fenofibrate in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on NSC 10281-d4 as a Potential Therapeutic Agent

Disclaimer: The compound "NSC 10281-d4" is not directly referenced in the available scientific literature. However, the designation "NSC 10281" is an alias for 1-Fluoro-2,4-dinitrobenzene (DNFB)[1][2][3]. The "-d4" suffix strongly suggests a deuterated form of DNFB, where four hydrogen atoms are replaced with deuterium. Deuteration is a common practice in drug development to alter pharmacokinetic properties. This guide will focus on the known therapeutic applications and mechanisms of DNFB and the closely related compound 2,4-Dinitrochlorobenzene (DNCB), as the therapeutic rationale for a deuterated analog would stem from the activity of the parent compound.

Executive Summary

1-Fluoro-2,4-dinitrobenzene (DNFB), and its structural analog 2,4-Dinitrochlorobenzene (DNCB), have been investigated as topical immunotherapeutic agents. Their primary therapeutic application is not based on direct cytotoxicity but on their ability to act as haptens, inducing a delayed-type hypersensitivity (DTH) reaction. This elicits a host-mediated immune response against treated lesions. Clinical investigations have focused on cutaneous malignancies, such as melanoma and squamous cell carcinoma, as well as viral warts and atopic dermatitis. These compounds are classified as Biological Response Modifiers (BRMs)[4]. This document provides a comprehensive overview of the available data, experimental protocols for clinical application, and the proposed mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-Fluoro-2,4-dinitrobenzene | [1][2] |

| Synonyms | DNFB, FDNB, Sanger's reagent, NSC 10281 | [1][3][5] |

| Molecular Formula | C6H3FN2O4 | [1][2][3] |

| Molecular Weight | 186.10 g/mol | [1][2][3] |

| Appearance | Pale yellow crystals | [1] |

| Solubility | Soluble in benzene, ether, propylene glycol | [1][6] |

| CAS Number | 70-34-8 | [1][2][3] |

Therapeutic Applications and Efficacy

The primary therapeutic use of DNFB and DNCB is in topical immunotherapy for various skin conditions. The efficacy is generally attributed to the induction of a cell-mediated immune response.

| Indication | Agent | Efficacy Summary | References |

| Malignant Melanoma | DNCB | In a study of 50 patients with primary malignant melanomas, epifocal DNCB therapy resulted in complete tumor disappearance in 46 cases. The 5-year survival rate for primary tumors was 87.8%.[7] | [4][7] |

| Squamous Cell Carcinoma | DNCB | Successful treatment of recurrent squamous cell tumor of the conjunctiva was reported in a case study. Localized application of DNCB after systemic sensitization led to rapid tumor regression with no recurrence in a three-year follow-up.[8] | [8] |

| Head and Neck Cancer | DNCB | DNCB reactivity was found to be a predictor of survival. In a study of 72 patients, 91% of DNCB reactors were alive and tumor-free at two years, compared to a higher mortality and recurrence rate in non-reactors.[9] | [9] |

| Warts | DNCB | Studies have shown an 80% cure rate for warts with topical DNCB application.[10] | [10] |

| Atopic Dermatitis | DNCB | In an open trial with eight patients with refractory atopic dermatitis, six showed apparent clinical improvement after 16 weeks of topical DNCB therapy. This is suggested to be due to a systemic stimulation of T helper 1 (TH1) cell responses.[11] | [11] |

Mechanism of Action

DNFB and DNCB are not cytotoxic in their therapeutic application. Instead, they function as haptens, small molecules that elicit an immune response only when attached to a larger carrier molecule, such as a protein.

-

Haptenization: When applied topically, DNFB reacts with the N-terminal amino acids of proteins in the skin, forming dinitrophenyl (DNP)-protein conjugates[5][6].

-

Antigen Presentation: These modified proteins are recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

-

T-Cell Sensitization: APCs migrate to regional lymph nodes and present the hapten-carrier complex to T-lymphocytes, leading to the sensitization and clonal expansion of hapten-specific T-cells.

-

Elicitation of Delayed-Type Hypersensitivity (DTH): Upon subsequent exposure to the hapten at the lesion site, sensitized T-cells are recruited. They release cytokines that mediate a local inflammatory reaction, characteristic of DTH. This inflammatory infiltrate includes lymphocytes and macrophages that are thought to be responsible for tumor cell destruction.

A study on rodent mast cells showed that DNFB can directly induce mast cell degranulation, accompanied by cytosolic Ca2+ mobilization. This suggests that DNFB may act on G protein-coupled receptors, leading to the activation of phospholipase C[12]. This could be an initial step in the inflammatory cascade.

The carcinogenic mode of action for nitrobenzene compounds, in general, is thought to be multifactorial, potentially involving free radicals, inflammation, and altered methylation, rather than direct genotoxicity[13].

Experimental Protocols

The following protocols are generalized from clinical reports of topical immunotherapy with DNCB.

1. Sensitization Phase:

-

Objective: To induce a systemic hypersensitivity to the agent.

-

Methodology:

-

A high concentration of DNCB (e.g., 2,000 micrograms or a 5% solution) is applied to a small area of intact skin, typically on the forearm or upper arm[8][11].

-

The application site is covered for a period of 24-48 hours.

-

A "flare" reaction, indicating the development of delayed hypersensitivity, is expected to occur at the application site within 7-14 days[8].

-

Confirmation of sensitization can be performed by in vitro tests, such as the ability of the patient's lymphocytes to produce migration inhibitory factor (MIF) in response to DNCB[8].

-

2. Treatment Phase:

-

Objective: To elicit a local DTH reaction at the site of the lesion.

-

Methodology:

-

Once sensitization is confirmed, a much lower concentration of DNCB (e.g., 0.2% to 1%) is applied directly to the tumor or lesion[8][11].

-

The concentration is adjusted to be the lowest dose that elicits a mild erythematous reaction.

-

Applications are repeated at regular intervals (e.g., weekly), often with rotation of the application site if treating systemic conditions like atopic dermatitis[11].

-

Treatment is continued until the lesion resolves.

-

Safety and Toxicology

DNFB is a potent contact allergen and vesicant (blistering agent)[1]. Its use is intended for trained medical professionals. The carcinogenic potential of nitrobenzene compounds is a subject of ongoing research, with some evidence suggesting a non-genotoxic, multifactorial mechanism[13].

Future Directions

The use of a deuterated form of DNFB, such as the putative NSC 10281-d4, could potentially offer advantages in terms of metabolic stability and pharmacokinetic profile. However, without specific data on this compound, its therapeutic potential remains speculative. Further research would be required to:

-

Confirm the synthesis and properties of NSC 10281-d4.

-

Evaluate its haptenic potential and ability to induce a DTH reaction in preclinical models.

-

Assess its pharmacokinetic and safety profile compared to the non-deuterated parent compound.

-

Conduct clinical trials to establish its efficacy and safety in the target patient populations.

Conclusion

NSC 10281, identified as 1-Fluoro-2,4-dinitrobenzene (DNFB), and the related compound DNCB, have a documented history as effective agents for topical immunotherapy. Their mechanism of action as biological response modifiers, stimulating the patient's own immune system to combat cutaneous lesions, is a promising therapeutic strategy. While "NSC 10281-d4" itself is not described in the literature, it represents a logical next step in the development of this class of compounds, potentially offering an improved therapeutic profile. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this therapeutic avenue further.

References

- 1. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 2. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. D.N.C.B. for malignant melanoma: significance in the treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 6. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]

- 7. Epifocal dinitrochlorobenzene therapy in malignant melanoma (experience during the last eight years) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunotherapy with dinitrochlorobenzene (DNCB) for recurrent squamous cell tumor of conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dinitrochlorobenzene skin sensitization and peripheral lymphocyte count: predictors of survival in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wart - Wikipedia [en.wikipedia.org]

- 11. Topical dinitrochlorobenzene therapy in the treatment of refractory atopic dermatitis: systemic immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis Protocol for NSC 10281-d4: An Application Note for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of NSC 10281-d4, the deuterated analog of 2-amino-5-bromo-6-phenylpyrimidin-4-ol (NSC 10281). This protocol is designed for researchers in medicinal chemistry and drug development investigating the therapeutic potential and pharmacokinetic properties of deuterated small molecules. The synthesis involves a multi-step process commencing with commercially available deuterated starting materials. This note also includes a plausible biological context for NSC 10281, suggesting its potential as an anticancer agent based on the activity of structurally related compounds.

Introduction

NSC 10281, identified as 2-amino-5-bromo-6-phenylpyrimidin-4-ol, belongs to the 2-aminopyrimidine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2] Deuteration of pharmacologically active compounds is a strategy employed to favorably alter their metabolic profiles, potentially leading to improved pharmacokinetic properties such as increased half-life and reduced toxicity. This protocol details a reliable method for the synthesis of NSC 10281-d4, with deuterium incorporation on the phenyl ring, to facilitate such research. While the specific biological target of NSC 10281 is not extensively documented, related 2-amino-6-(bromophenyl)pyrimidin-4-yl derivatives have demonstrated anticancer activity against human colorectal carcinoma (HCT116) cells and are suggested to act as inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[1]

Synthesis of NSC 10281-d4

The synthesis of NSC 10281-d4 is accomplished through a three-step process, beginning with the synthesis of the key intermediate, ethyl 3-oxo-3-(phenyl-d5)propanoate, followed by cyclization with guanidine to form the pyrimidinone core, and concluding with bromination.

Step 1: Synthesis of Ethyl 3-oxo-3-(phenyl-d5)propanoate

This step involves a Claisen condensation reaction between benzoyl-d5 chloride and the enolate of ethyl acetate.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol), cooled to 0 °C, add a solution of ethyl acetate (2.0 equivalents) in anhydrous toluene.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add benzoyl-d5 chloride (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | Benzoyl-d5 chloride, Ethyl acetate, Sodium ethoxide | General Claisen Condensation |

| Solvent | Anhydrous Ethanol, Anhydrous Toluene | General Claisen Condensation |

| Reaction Time | 12 hours | Assumed |

| Temperature | 0 °C to Room Temperature | Assumed |

| Yield | ~70-80% (estimated) | Based on similar reactions |

Step 2: Synthesis of 2-Amino-6-(phenyl-d5)pyrimidin-4-ol

The deuterated β-ketoester is then cyclized with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidinone ring.

Experimental Protocol:

-

Dissolve ethyl 3-oxo-3-(phenyl-d5)propanoate (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents) in anhydrous ethanol.

-

Add sodium ethoxide (2.5 equivalents) to the mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.

| Parameter | Value | Reference |

| Reactants | Ethyl 3-oxo-3-(phenyl-d5)propanoate, Guanidine hydrochloride, Sodium ethoxide | [3] |

| Solvent | Anhydrous Ethanol | [3] |

| Reaction Time | 8-10 hours | [3] |

| Temperature | Reflux | [3] |

| Yield | ~60-70% (estimated) | Based on similar reactions |

Step 3: Synthesis of NSC 10281-d4 (2-Amino-5-bromo-6-(phenyl-d5)pyrimidin-4-ol)

The final step is the bromination of the pyrimidinone ring at the 5-position.

Experimental Protocol:

-

Suspend 2-amino-6-(phenyl-d5)pyrimidin-4-ol (1.0 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the suspension at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

| Parameter | Value | Reference |

| Reactants | 2-Amino-6-(phenyl-d5)pyrimidin-4-ol, Bromine | General Bromination Protocols |

| Solvent | Glacial Acetic Acid | General Bromination Protocols |

| Reaction Time | 2-4 hours | Assumed |

| Temperature | Room Temperature | Assumed |

| Yield | ~80-90% (estimated) | Based on similar reactions |

Proposed Biological Activity and Signaling Pathway

While direct studies on NSC 10281 are limited, the structural similarity to known anticancer agents suggests a potential mechanism of action. Derivatives of 2-amino-6-(bromophenyl)pyrimidin-4-yl have been shown to exhibit antiproliferative activity against the HCT116 human colorectal cancer cell line.[1] Molecular docking studies of these analogs suggest they may act as inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[1] CDK8 is a component of the Mediator complex and is implicated in the regulation of transcription. Its overexpression is associated with several cancers, including colorectal cancer.

The proposed mechanism of action involves the inhibition of CDK8, which would disrupt the transcription of genes essential for cancer cell proliferation and survival. This could lead to cell cycle arrest and apoptosis.

Caption: Proposed signaling pathway for NSC 10281-d4 as a CDK8 inhibitor.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of NSC 10281-d4 is depicted below.

Caption: Overall workflow for the synthesis and characterization of NSC 10281-d4.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of NSC 10281-d4. The described methods are based on established chemical transformations and are intended to be readily applicable in a standard organic chemistry laboratory. The included information on the potential biological activity of this compound class aims to provide a rationale for its synthesis and further investigation as a potential anticancer agent. Researchers are encouraged to use this protocol as a guide and to optimize conditions as necessary for their specific experimental setup.

References

- 1. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NSC 10281-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the cellular effects of NSC 10281-d4, a compound of interest in drug development. The following cell-based assays are designed to elucidate its mechanism of action, focusing on its potential as a DNA-damaging agent that induces apoptosis and alters cell cycle progression.

Assessment of Cytotoxicity using Cell Viability Assays

Application Note: Determining the cytotoxic potential of NSC 10281-d4 is a critical first step in its characterization. Cell viability assays measure the overall health of a cell population and can be used to determine the concentration-dependent effects of the compound. The IC50 (half-maximal inhibitory concentration) value derived from this assay is a key parameter for comparing the potency of different compounds. Assays such as those based on metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo®) are commonly employed.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of NSC 10281-d4 in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control and plot the data to determine the IC50 value.

Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| Vehicle Control | 1.25 | 0.08 | 100 |

| 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 0.98 | 0.05 | 78.4 |

| 10 | 0.63 | 0.04 | 50.4 |

| 100 | 0.25 | 0.02 | 20.0 |

Analysis of Apoptosis Induction

Application Note: Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early marker of apoptosis and can be detected using Annexin V staining.[1] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

-

Cell Treatment: Seed cells in a 6-well plate and treat with NSC 10281-d4 at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Data Presentation:

| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |

| NSC 10281-d4 (1 µM) | 85.6 | 8.3 | 4.2 | 1.9 |

| NSC 10281-d4 (10 µM) | 45.3 | 35.8 | 15.6 | 3.3 |

| NSC 10281-d4 (100 µM) | 10.1 | 50.2 | 35.4 | 4.3 |

Detection of DNA Damage

Application Note: Many chemotherapeutic agents exert their effects by inducing DNA damage. A key early event in the cellular response to DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX to form γH2AX.[3] The formation of discrete nuclear foci containing γH2AX can be visualized and quantified by immunofluorescence microscopy or flow cytometry, providing a sensitive measure of DNA damage.[3][4]

Experimental Protocol: γH2AX Staining by Immunofluorescence

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat with NSC 10281-d4 for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Data Presentation:

| Treatment | Mean γH2AX Foci per Cell | Standard Deviation |

| Vehicle Control | 2.1 | 0.8 |

| NSC 10281-d4 (1 µM) | 8.5 | 2.3 |

| NSC 10281-d4 (10 µM) | 25.4 | 5.1 |

| NSC 10281-d4 (100 µM) | 48.9 | 8.7 |

Cell Cycle Analysis

Application Note: DNA damage can trigger cell cycle arrest at various checkpoints (G1/S, S, or G2/M) to allow for DNA repair.[5] Analyzing the distribution of cells in different phases of the cell cycle can provide insights into the mechanism of action of a compound.[6] This is typically done by staining the cells with a DNA-intercalating dye like propidium iodide and analyzing the DNA content by flow cytometry.[7][8]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Seed cells in a 6-well plate and treat with NSC 10281-d4 for 24 hours.

-

Cell Harvesting: Harvest the cells, including the supernatant, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 65.4 | 20.1 | 14.5 |

| NSC 10281-d4 (1 µM) | 60.2 | 25.3 | 14.5 |

| NSC 10281-d4 (10 µM) | 45.8 | 15.6 | 38.6 |

| NSC 10281-d4 (100 µM) | 20.1 | 10.2 | 69.7 |

Visualizations

Caption: Hypothetical signaling pathway for NSC 10281-d4-induced DNA damage response.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Caption: Experimental workflow for cell cycle analysis using propidium iodide.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 3. championsoncology.com [championsoncology.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Cell proliferation assay kits and cell cycle assay kits | Abcam [abcam.com]

- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone (Lorazepam) in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: